molecular formula C6H8N+ B1230649 4-Methylpyridin-1-ium

4-Methylpyridin-1-ium

Cat. No.: B1230649
M. Wt: 94.13 g/mol
InChI Key: FKNQCJSGGFJEIZ-UHFFFAOYSA-O
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Description

4-Methylpyridin-1-ium is an organic compound with the molecular formula C₆H₈N⁺. It is the N-methylated derivative of pyridine and is classified as a quaternary ammonium ion . This compound is of significant interest due to its presence in various chemical and biological processes.

Preparation Methods

4-Methylpyridin-1-ium can be synthesized through several methods. One common synthetic route involves treating pyridine with dimethyl sulfate, resulting in the formation of this compound ion . The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ + \text{CH}_3\text{OSO}_3^- ]

Industrial production of this compound often involves the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst . This method also produces some 2-methylpyridine as a byproduct.

Chemical Reactions Analysis

4-Methylpyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:

Common reagents and conditions for these reactions include methylammonium sulfite in aqueous methylamine for substitution reactions . Major products formed from these reactions include 4-phenylpyridine and other substituted pyridines.

Mechanism of Action

The mechanism of action of 4-Methylpyridin-1-ium involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, leading to the formation of various derivatives . The compound’s effects are mediated through its ability to undergo ring transformations and interact with nucleophiles.

Comparison with Similar Compounds

4-Methylpyridin-1-ium is similar to other methylpyridinium compounds, such as 2-methylpyridinium and 3-methylpyridinium . it is unique in its specific reactivity and applications. For example, this compound is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals, whereas other methylpyridinium compounds may have different applications and reactivity profiles .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for various scientific research and industrial processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Methylpyridin-1-ium derivatives, and how should purity be validated?

  • Methodological Answer : A common synthesis involves reacting pyridine derivatives (e.g., 4-aminopyridine) with alkyl halides like methyl iodide in methanol under reflux (50°C for 2 hours). Purification via recrystallization or column chromatography is advised. Validate purity using 1H NMR^1 \text{H NMR} (to confirm quaternization of the pyridine nitrogen) and elemental analysis. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is preferred .

Q. How can the crystal structure of this compound salts be determined with high accuracy?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement. Key steps include:

  • Collecting high-resolution data (e.g., at 100 K to minimize thermal motion).
  • Using anisotropic displacement parameters for non-H atoms.
  • Validating the model with R-factor convergence (e.g., R1<0.05R_1 < 0.05).
    Cross-check with ORTEP for visualizing anisotropic displacement ellipsoids .

Q. What spectroscopic techniques are essential for characterizing this compound compounds?

  • Methodological Answer : Prioritize:

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and charge distribution.
  • IR Spectroscopy : Identify characteristic C-N+^+ stretching vibrations (~1600–1650 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive-ion mode to detect the cationic species.
  • UV-Vis : For π→π* transitions in conjugated systems .

Advanced Research Questions

Q. How can quantum mechanical calculations (e.g., DFT) predict the electronic properties of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to:

  • Calculate charge distribution (e.g., Natural Bond Orbital analysis).
  • Simulate UV-Vis spectra via time-dependent DFT (TD-DFT).
  • Compare experimental and theoretical bond lengths (e.g., C-N+^+ in SCXRD vs. DFT) to validate models .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound salts?

  • Methodological Answer :

  • Scenario : Discrepancies in bond lengths (e.g., NMR suggests delocalization, SCXRD shows localized charges).
  • Resolution :

Re-examine experimental conditions (e.g., solvent effects in NMR vs. solid-state SCXRD).

Perform Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic data.

Use SHELXL ’s TWIN/BASF commands to check for twinning or disorder .

Q. What strategies optimize the use of this compound in supramolecular chemistry applications?

  • Methodological Answer : Leverage its cationic nature for:

  • Host-Guest Systems : Design crown ether analogs with pyridinium cores to bind anions (e.g., nitrate).
  • Co-crystallization : Combine with sulfonate anions to study charge-assisted hydrogen bonds via SCXRD.
  • Dynamic Covalent Chemistry : Use reversible quaternization for stimuli-responsive materials .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:

  • Document all synthetic steps (solvents, temperatures, stoichiometry) in the main text.
  • Provide raw spectral data (NMR, IR) in supplementary information.
  • For SCXRD, deposit CIF files in public databases (e.g., CCDC) with full refinement parameters .

Q. Data Presentation and Validation

Q. What are best practices for reporting crystallographic data of this compound compounds?

  • Methodological Answer :

  • Include CIF files with complete refinement details (R-factors, Flack parameter, H-atom treatment).
  • Use WinGX to generate ORTEP diagrams and validate geometry (e.g., bond angles, torsion angles).
  • Cross-reference with PLATON for symmetry checks and validation of space group assignments .

Q. How should researchers address low reproducibility in synthetic yields of this compound salts?

  • Methodological Answer :

  • Troubleshooting Steps :

Verify alkyl halide purity (e.g., methyl iodide degrades over time).

Optimize solvent polarity (e.g., switch from methanol to acetonitrile for faster kinetics).

Monitor reaction progress via 1H NMR^1 \text{H NMR} (disappearance of pyridine protons at ~8.5 ppm).

  • Report yields as averages of triplicate runs with standard deviations .

Properties

Molecular Formula

C6H8N+

Molecular Weight

94.13 g/mol

IUPAC Name

4-methylpyridin-1-ium

InChI

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/p+1

InChI Key

FKNQCJSGGFJEIZ-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=[NH+]C=C1

Synonyms

4-methylpyridine
4-methylpyridinium

Origin of Product

United States

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